2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide
Description
2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide is a sulfur-containing heterocyclic compound derived from thioxanthene, featuring two ethyl substituents at the 2- and 4-positions and a sulfone (10,10-dioxide) functional group. Thioxanthene derivatives are synthesized via oxidation of thioxanthen-9-one using hydrogen peroxide in acidic or catalytic conditions (e.g., ZrCl₄) . These compounds exhibit diverse applications, including as photoinitiators (e.g., DETX in ), antitumor agents (e.g., SR233377 in ), and thermally activated delayed fluorescence (TADF) materials in OLEDs (e.g., TXO-TPA in ).
Properties
IUPAC Name |
2,4-diethyl-10,10-dioxothioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)21(17,19)20/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVRNMCFIYCIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002901 | |
| Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82799-45-9 | |
| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl-, 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82799-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethyl-9H-thioxanthen-9-one 10,10-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.744 | |
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Preparation Methods
Cyclization of Dithiosalicylic Acid with 1,3-Diethylbenzene
In a representative procedure, 100 g of dithiosalicylic acid reacts with 1,3-diethylbenzene in concentrated sulfuric acid at 0–65°C for 6 hours. Polyphosphate is added as a catalyst to enhance reaction efficiency. The mixture is stirred under controlled temperature conditions, followed by phase separation and purification via vacuum drying. This step yields 2,4-diethyl-9H-thioxanthen-9-one with a 90.2% yield and 99.6% purity (HPLC).
Key Reaction Conditions
- Temperature gradient: 0°C (initial) → 65°C (final)
- Catalyst: Polyphosphate (8 g per 100 g substrate)
- Workup: Alkaline washing, ice-ethanol recrystallization
Oxidation to 10,10-Dioxide
The intermediate thioxanthen-9-one is oxidized using hydrogen peroxide (H₂O₂) in acetic acid under reflux. A 67% yield of the dioxide is achieved after 2 hours of stirring, followed by cooling and solvent removal. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) have been explored but are less cost-effective for industrial use.
Palladium-Catalyzed Sulfonylative Homocoupling
A modern approach developed by Knorr et al. employs palladium catalysis to construct the thioxanthen-9-one 10,10-dioxide scaffold directly from substituted benzophenones. This one-pot method avoids the need for preformed thioxanthene intermediates.
Reaction Mechanism and Optimization
The protocol uses Pd(OAc)₂ (5 mol%) with Na₂S₂O₄ as a sulfonating agent in dimethylformamide (DMF) at 80°C. Key steps include:
- Oxidative Addition : Pd(0) inserts into the C–S bond of benzophenone.
- Sulfonative Coupling : Two aryl-sulfonyl-Pd intermediates combine to form the dioxide bridge.
- Reductive Elimination : Pd(0) regenerates, closing the catalytic cycle.
Optimized Conditions
Substrate Scope and Limitations
Electron-deficient benzophenones with substituents at the 2- and 4-positions react efficiently, while sterically hindered substrates (e.g., ortho-disubstituted) show reduced yields. Competing side reactions, such as over-oxidation to sulfones, are mitigated by controlling reaction time and temperature.
Comparative Analysis of Synthetic Methods
Industrial Production Considerations
Large-Scale Cyclization
Ji'an Dongqing Fine Chemical Co., Ltd., optimizes the traditional method for kilogram-scale synthesis:
Challenges in Catalytic Methods
While Pd-catalyzed homocoupling reduces steps, palladium leaching and catalyst recovery remain barriers to commercialization. Recent advances in heterogeneous Pd catalysts (e.g., Pd/C) show promise but require further validation.
Biological Activity
2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide (commonly referred to as DETX) is a compound belonging to the thioxanthone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 82799-45-9
- Molecular Formula : C15H14O2S
- Molecular Weight : 258.34 g/mol
Antimicrobial Properties
Research indicates that DETX exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Photocatalytic Activity
DETX has been identified as a promising photocatalyst in organic synthesis. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in photoredox catalysis. This property allows it to participate in oxidative and reductive reactions under visible light, enhancing its utility in synthetic organic chemistry .
Thermally Activated Delayed Fluorescence (TADF)
The compound has been utilized in the development of TADF materials for organic light-emitting diodes (OLEDs). DETX-based polymers demonstrate efficient red/orange emissions with high external quantum efficiency. These properties are attributed to the unique donor-acceptor structure of the polymers formed with DETX, which enhances charge transport and light emission capabilities .
The biological mechanisms through which DETX exerts its effects include:
- Enzyme Inhibition : DETX acts as an inhibitor for specific enzymes, potentially disrupting metabolic pathways in target organisms.
- Photophysical Properties : The compound's ability to undergo excited-state intramolecular proton transfer contributes to its photochemical reactivity and effectiveness as a photocatalyst .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DETX was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that DETX could serve as a lead compound for developing new antibacterial agents.
Case Study 2: Application in OLEDs
A series of experiments evaluated the performance of DETX-based polymers in OLED devices. The best-performing device exhibited a maximum current efficiency of 14.97 cd/A and a turn-on voltage of 4.2 V. These results highlight the potential of DETX in optoelectronic applications, particularly in energy-efficient lighting technologies .
Comparative Analysis
| Property | DETX | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; some similar compounds show limited activity |
| Photocatalytic Efficiency | High under visible light | Other thioxanthones show varied efficiencies |
| TADF Performance | Excellent red/orange emission | Some compounds exhibit blue emission |
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide is as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate polymerization reactions upon exposure to UV light.
Case Study: Photopolymerization Reactions
In a study involving the synthesis of cationic photoinitiators, 10 g of 2,4-diethylthioxanthone was dissolved in a mixture of acetonitrile and water. The addition of ceric ammonium nitrate led to successful polymerization, demonstrating the compound's effectiveness as a photoinitiator in generating high molecular weight polymers under UV irradiation .
Organic Electronics
The compound is also utilized in the development of organic light-emitting diodes (OLEDs) . Its unique properties allow for the creation of materials that exhibit thermally activated delayed fluorescence (TADF), enhancing the efficiency of OLED devices.
Case Study: TADF Polymers
Research has shown that polymers based on this compound can achieve significant electroluminescent performance. For instance, a doped OLED using these polymers exhibited an external quantum efficiency of 10.44% and a current efficiency of 14.97 cd/A at a turn-on voltage of 4.2 V . This highlights the compound's potential in advancing OLED technology.
Synthesis of Substituted Thioxanthenes
This compound serves as an important intermediate for synthesizing various substituted thioxanthenes. These derivatives can have applications across pharmaceuticals and materials science.
Example Synthesis
An example includes the synthesis of 2,4-bis(1-bromoethyl)thioxanthene-9-one from 2,4-diethylthioxanthene-9-one through bromination reactions. The process involved stirring a solution at elevated temperatures to achieve a yield of 68% for the desired product .
Data Table: Summary of Applications
| Application Area | Description | Yield/Performance |
|---|---|---|
| Photoinitiators | Used in UV curing processes for coatings and inks | Yield not recorded |
| Organic Electronics | Employed in TADF polymers for OLEDs | EQE: 10.44%, CE: 14.97 cd/A |
| Synthesis Intermediate | Acts as a precursor for various thioxanthene derivatives | Yield varies by reaction |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural parameters for thioxanthen-9-one 10,10-dioxide derivatives are summarized below:
Notes:
Electronic and Optoelectronic Properties
Thioxanthen-9-one 10,10-dioxide derivatives are widely used in OLEDs due to their TADF properties. Key comparisons include:
Notes:
- Electron-donating groups (e.g., diphenylamino in TXO-TPA) redshift emission wavelengths by stabilizing charge-transfer states .
- The 10,10-dioxide group enhances electron-accepting capacity, critical for TADF efficiency .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,4-diethyl-9H-thioxanthen-9-one 10,10-dioxide?
Answer:
A common approach involves silylation of hydroxyl precursors. For example, thioxanthen-9-ol 10,10-dioxide derivatives can be treated with hexamethyldisilazane and trimethylsilyl chlorosilane in pyridine to introduce protective groups, achieving yields >85% after purification . Key steps include:
- Reagent Optimization : Pyridine acts as both solvent and base to neutralize HCl byproducts.
- Workup : Precipitation via water addition followed by filtration and drying ensures minimal product loss.
- Validation : Thin-layer chromatography (TLC) and infrared spectroscopy (IR) confirm reaction completion, with IR peaks at 1305–750 cm⁻¹ indicating silyl ether formation .
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from solvents like chloroform or methanol produces diffraction-quality crystals.
- Data Collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 113 K) minimizes thermal motion .
- Refinement : Software like SHELXL refines atomic positions, with R-factors <0.055 indicating high accuracy.
- Validation : The Cambridge Structural Database (CSD) cross-references bond lengths and angles (e.g., S=O bonds at ~1.43 Å) .
Advanced: How can 3D-QSAR models like CoMFA predict antitumor activity?
Answer:
Comparative Molecular Field Analysis (CoMFA) correlates steric, electrostatic, and hydrophobic fields with bioactivity. For thioxanthenone derivatives:
- Template Alignment : Structures are aligned to a reference (e.g., hycanthone methanesulfonate) via root-mean-square (RMS) fitting or SEAL (steric/electrostatic alignment) .
- Parameterization : PM3 or AM1 semi-empirical methods optimize geometries, while partial atomic charges derive from ab initio calculations.
- PLS Analysis : Cross-validated r² values (e.g., ~0.8) indicate predictive power, with steric/electrostatic contributions (~42% each) dominating over hydrophobicity (~16%) .
Advanced: What spectroscopic techniques elucidate triplet-state photophysical dynamics?
Answer:
Optically Detected Magnetic Resonance (ODMR) spectroscopy at cryogenic temperatures (1.4 K) reveals sublevel-specific decay pathways:
- Vibronic Coupling : Non-totally symmetric vibrations (e.g., C-S stretching) enhance radiative decay via ¹nπ*–¹ππ* mixing .
- Spin-Orbit Effects : The sulfur atom increases spin-orbit coupling with the ¹σ*π state, selectively populating the y sublevel .
- Phosphorescence Lifetimes : Sublevel-selective quenching (e.g., µs–ms timescales) is quantified using time-resolved ODMR.
Advanced: How is read-across methodology applied in mutagenicity prediction?
Answer:
Structural analogs (e.g., 4-isopropylthioxanthone) guide toxicity assessments:
- Structural Alerts : The thioxanthone ring is a mutagenicity alert due to potential DNA intercalation or reactive oxygen species (ROS) generation .
- In Vitro/In Vivo Discordance : Positive Ames tests may not translate to in vivo activity due to metabolic detoxification (e.g., glucuronidation) .
- Validation : OECD QSAR Toolbox or ToxTree software validate predictions using databases like ISS CAN.
Advanced: What methodologies optimize its use in ion-selective electrodes (ISEs)?
Answer:
Carbon paste electrodes (CPEs) are tailored via:
- Paste Composition : Optimal performance is achieved with 77.11% graphite, 0.37% NaTPB (ion exchanger), 22.05% Nujol (binder), and 0.46% ionophore .
- Response Optimization : Nernstian slopes (28.5 mV/decade) and detection limits (3.16×10⁻⁷ M) are achieved by adjusting pH (2.8–5.8) and minimizing interferents (e.g., Fe³⁺, Zn²⁺) via fixed interference methods .
- Lifetime : Storage in desiccators at 4°C maintains functionality for >3 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
